molecular formula C14H22N6O3 B1418237 tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1135283-52-1

tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B1418237
CAS RN: 1135283-52-1
M. Wt: 322.36 g/mol
InChI Key: KMFGHJRZYKUKJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C14H22N6O3 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Synthesis

Research on tert-butyl derivatives, including tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate, often focuses on their reactivity and synthesis. For instance, Mironovich and Shcherbinin (2014) explored the reactivity of similar compounds in various agents, leading to the formation of corresponding amides, demonstrating the compound's potential in synthetic chemistry (Mironovich & Shcherbinin, 2014).

Comparative Studies and Novel Methods

Martins et al. (2012) presented a study on the synthesis of a series of tert-butyl pyrazoles, highlighting the compound's role in producing structurally diverse molecules (Martins et al., 2012). Furthermore, Justyna et al. (2017) developed a new method for synthesizing imidazo-azines, including tert-butyl imines, by flash vacuum thermolysis (Justyna et al., 2017).

Multigram Synthesis and Protective Uses

Iminov et al. (2015) described the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, indicating the compound's scalability in chemical synthesis (Iminov et al., 2015). Pollock and Cole (2014) discussed tert-butyl as a pyrazole protecting group, demonstrating its utility in protecting sensitive functional groups during chemical reactions (Pollock & Cole, 2014).

Derivatives and Synthesis of Amino Acids

Adlington et al. (2000) synthesized novel heterocyclic substituted α-amino acids from tert-butyl esters, showcasing the compound's role in producing biologically important molecules (Adlington et al., 2000).

properties

IUPAC Name

tert-butyl 4-[4-[(Z)-N'-hydroxycarbamimidoyl]pyrimidin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O3/c1-14(2,3)23-13(21)20-8-6-19(7-9-20)12-16-5-4-10(17-12)11(15)18-22/h4-5,22H,6-9H2,1-3H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFGHJRZYKUKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122510
Record name 1,1-Dimethylethyl 4-[4-[(hydroxyamino)iminomethyl]-2-pyrimidinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate

CAS RN

1135283-52-1
Record name 1,1-Dimethylethyl 4-[4-[(hydroxyamino)iminomethyl]-2-pyrimidinyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[4-[(hydroxyamino)iminomethyl]-2-pyrimidinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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